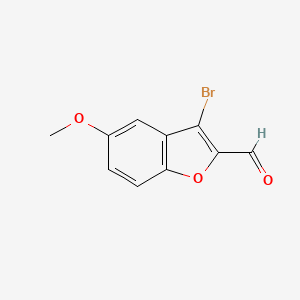
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester
Overview
Description
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where isonicotinic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Isonicotinic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its ester functional group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active isonicotinic acid, which may interact with enzymes or receptors. The methoxy group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: Similar structure but lacks the ethyl-propyl and methoxy groups.
Ethyl isonicotinate: Similar but with an ethyl group instead of the methoxy group.
6-Methoxy-isonicotinic acid: Lacks the ester moiety.
Uniqueness
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester is unique due to the presence of both the methoxy group and the isonicotinic acid methyl ester moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl 2-methoxy-6-pentan-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-9(6-2)11-7-10(13(15)17-4)8-12(14-11)16-3/h7-9H,5-6H2,1-4H3 |
InChI Key |
HXCLVHBGCGJZDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC(=CC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid](/img/structure/B8515102.png)
![(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B8515106.png)





![Benzamide,5-chloro-2-hydroxy-n-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B8515163.png)
![N-[(4-Butylphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B8515171.png)


